molecular formula C13H15FN2O4S B6786799 Cyclopropyl-[4-(5-fluoropyridin-3-yl)sulfonylmorpholin-2-yl]methanone

Cyclopropyl-[4-(5-fluoropyridin-3-yl)sulfonylmorpholin-2-yl]methanone

Cat. No.: B6786799
M. Wt: 314.33 g/mol
InChI Key: WAGTWXVZUGGWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-[4-(5-fluoropyridin-3-yl)sulfonylmorpholin-2-yl]methanone is a complex organic compound that features a cyclopropyl group, a fluoropyridine moiety, and a sulfonylmorpholine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for large-scale production. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction environments to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-(5-fluoropyridin-3-yl)sulfonylmorpholin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-[4-(5-fluoropyridin-3-yl)sulfonylmorpholin-2-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(5-fluoropyridin-3-yl)sulfonylmorpholin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[4-(5-chloropyridin-3-yl)sulfonylmorpholin-2-yl]methanone
  • Cyclopropyl-[4-(5-bromopyridin-3-yl)sulfonylmorpholin-2-yl]methanone
  • Cyclopropyl-[4-(5-iodopyridin-3-yl)sulfonylmorpholin-2-yl]methanone

Uniqueness

Cyclopropyl-[4-(5-fluoropyridin-3-yl)sulfonylmorpholin-2-yl]methanone is unique due to the presence of the fluorine atom in the pyridine ring. This fluorine atom can significantly alter the compound’s chemical reactivity and biological activity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s ability to interact with biological targets and improve its stability and bioavailability.

Properties

IUPAC Name

cyclopropyl-[4-(5-fluoropyridin-3-yl)sulfonylmorpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4S/c14-10-5-11(7-15-6-10)21(18,19)16-3-4-20-12(8-16)13(17)9-1-2-9/h5-7,9,12H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGTWXVZUGGWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2CN(CCO2)S(=O)(=O)C3=CN=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.